molecular formula C17H14O5S B2470001 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate CAS No. 869080-75-1

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate

Cat. No.: B2470001
CAS No.: 869080-75-1
M. Wt: 330.35
InChI Key: SASSESJYUIUPMN-UHFFFAOYSA-N
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Description

Structural Classification Within Coumarin Derivatives

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate belongs to the 3-arylcoumarin subclass of coumarin derivatives, characterized by a phenyl group at the C3 position of the chromen-2-one core. Its structure integrates three critical modifications:

  • Methanesulfonate ester at C7
  • 4-Methyl substitution on the chromenone ring
  • 3-Phenyl group as an aryl substituent

This combination places it within both the neoflavonoid family (due to the 4-methyl-3-phenyl pattern) and the sulfonated coumarins (owing to the methanesulfonate functional group). The compound’s backbone aligns with the benzo-α-pyrone system (2H-1-benzopyran-2-one), while its substitutions introduce steric and electronic variations critical for biological interactions.

Table 1: Structural comparison with related coumarin derivatives

Compound C3 Substituent C4 Substituent C7 Functional Group Class
Warfarin - Hydroxy - 4-Hydroxycoumarin
Scopoletin - - Hydroxy Simple coumarin
4-Phenylcoumarin Phenyl - - Neoflavone
Target compound Phenyl Methyl Methanesulfonate Sulfonated coumarin

Historical Context of Methanesulfonate-Functionalized Chromenones

The introduction of methanesulfonate groups into coumarin systems emerged in the late 20th century as a strategy to enhance solubility and bioavailability while retaining pharmacological activity. Key milestones include:

  • 1990s : First reports of coumarin sulfonates as protease inhibitors
  • 2000s : Systematic exploration of 7-O-methanesulfonylcoumarins for alkaline phosphatase inhibition
  • 2010s : Applications in photodynamic therapy and fluorescent probes

The synthesis of this compound builds upon Pechmann condensation methodologies, with post-functionalization via methanesulfonyl chloride (MsCl) under mild conditions (triethylamine, dichloromethane). This approach contrasts with earlier methods requiring harsh acids like H2SO4.

Significance of 3-Phenyl and 4-Methyl Substituent Patterns

The 3-phenyl group confers planarity to the coumarin core, enabling π-π stacking interactions with aromatic residues in enzyme binding pockets. Meanwhile, the 4-methyl substituent exerts two critical effects:

  • Steric stabilization of the lactone ring against hydrolysis
  • Lipophilicity enhancement (LogP increase ≈ 0.8 vs. non-methylated analogs)

Electronic impacts :

  • Methyl at C4 reduces ring electron density (Hammett σm = +0.12)
  • Phenyl at C3 creates a conjugated system extending π-delocalization

These features make the compound a versatile scaffold for targeting flavin-dependent enzymes (e.g., monoamine oxidases) and nucleophilic active sites (e.g., acetylcholinesterase). The methanesulfonate group further introduces hydrogen-bond acceptor capacity (S=O) while maintaining metabolic stability compared to hydroxyl or acetate groups.

Key Research Findings :

  • Exhibits 92% inhibition of human intestinal alkaline phosphatase at 10 μM
  • Shows reversible binding to MAO-B (Ki = 0.4 μM) with 140-fold selectivity over MAO-A
  • Structural analogs demonstrate sub-micromolar IC50 against AChE

Properties

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-7-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-11-14-9-8-13(22-23(2,19)20)10-15(14)21-17(18)16(11)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASSESJYUIUPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation for 4-Methylcoumarin Synthesis

The Pechmann reaction remains a cornerstone for constructing 4-methylcoumarins. A representative protocol involves:

  • Reactants : Resorcinol and ethyl acetoacetate.
  • Catalyst : Concentrated sulfuric acid or FeCl₃·6H₂O.
  • Conditions : Reflux in toluene for 16 hours.
  • Yield : 72–96%.

For 4-methyl-3-phenylcoumarin , resorcinol is replaced with a phenyl-substituted phenol. However, direct introduction of the 3-phenyl group via Pechmann condensation is challenging, necessitating post-synthetic modifications.

Knoevenagel Condensation for 3-Substituted Coumarins

The Knoevenagel method enables precise installation of the 3-phenyl group:

  • Step 1 : Condensation of salicylaldehyde derivatives with ethyl acetoacetate.
  • Step 2 : Cyclization under acidic or basic conditions.

A microwave-assisted variant reduces reaction times from 7 hours to 40 minutes while maintaining yields >90%. For example:

  • Reactants : 2-hydroxy-5-methylbenzaldehyde and ethyl benzoylacetate.
  • Catalyst : Piperidine/acetic acid.
  • Solvent : Ethanol under ultrasonic irradiation.

Sulfonation at the 7-Hydroxy Position

Methanesulfonation Reaction Optimization

The 7-hydroxy group of 4-methyl-3-phenylcoumarin undergoes sulfonation with methanesulfonyl chloride (MsCl). Key parameters include:

Parameter Optimal Range Impact on Yield
Base K₂CO₃ or pyridine 75–90%
Solvent Ethyl acetate or CH₂Cl₂ Minimal side products
Temperature 0–80°C 70% at 25°C
Molar Ratio (MsCl) 1.1:1 (MsCl:coumarin) Prevents di-sulfonation

Procedure :

  • Dissolve 4-methyl-3-phenylcoumarin (1.0 equiv) in anhydrous CH₂Cl₂.
  • Add pyridine (1.2 equiv) and MsCl (1.1 equiv) under N₂.
  • Stir at 25°C for 12 hours.
  • Quench with 10% HCl, extract with CH₂Cl₂, and purify via column chromatography.

Alternative Pathways and Novel Catalysts

Solvent-Free Microwave Synthesis

Recent advances emphasize eco-friendly protocols:

  • Catalyst : Meglumine sulfate (20 mol%).
  • Conditions : Microwave irradiation at 300 W for 10 minutes.
  • Yield : 88–93%.

This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles.

Enzymatic Sulfonation

Preliminary studies using aryl sulfotransferases demonstrate regioselective sulfonation at the 7-position:

  • Enzyme Source : Rat liver cytosol.
  • Cofactor : 3'-Phosphoadenosine-5'-phosphosulfate (PAPS).
  • Yield : 65% (in vitro).

While enzymatic methods remain exploratory, they offer potential for stereocontrolled synthesis.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 3.15 (s, 3H, SO₃CH₃), 6.35–8.10 (m, 8H, aromatic).
  • IR : 1745 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O).

Crystallographic Insights

X-ray diffraction of analogous sulfonates confirms:

  • Planarity of the coumarin ring (max deviation: 0.034 Å).
  • Dihedral angle of 54–56° between coumarin and sulfonate groups.

Industrial-Scale Production Challenges

Purification Considerations

  • Recrystallization Solvents : Hexane/ethyl acetate (7:1) yields >95% purity.
  • Chromatography : Silica gel with CH₂Cl₂/MeOH (100:1) resolves sulfonate isomers.

Stability Profiling

  • Hydrolytic Sensitivity : t₁/₂ = 48 hours in pH 7.4 buffer at 25°C.
  • Thermal Degradation : Decomposes at 210°C, necessitating low-temperature storage.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate exhibit significant anticancer properties. A study evaluating various 3-arylcoumarin derivatives demonstrated that certain modifications, including the incorporation of methanesulfonyl groups, enhance cytotoxicity against cancer cell lines such as A549 (lung cancer) and MRC-9 (normal lung) cells .

Table 1: Cytotoxicity of Coumarin Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 7 (similar to target)A54925Induces cell-cycle arrest in S phase
Docetaxel (control)A54910Microtubule inhibitor

The study highlighted that the most active compound caused cell-cycle arrest, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that derivatives of coumarins, including those with methanesulfonyl substitutions, exhibit inhibitory effects against various bacterial strains. This activity may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Synthetic Applications

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for further functionalization, making it valuable in the development of novel pharmaceutical agents and materials.

Case Study: Synthesis and Evaluation of Anticancer Activity

A recent study focused on synthesizing a series of coumarin derivatives, including this compound, to evaluate their anticancer activity against A549 cells. The synthesized compounds were characterized using spectroscopic methods, and their cytotoxic effects were assessed using the crystal violet assay.

Results:
The study found that the target compound exhibited a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 25 µM, indicating promising potential for further development as an anticancer drug .

Case Study: Antimicrobial Screening

Another investigation involved screening several coumarin derivatives for antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with methanesulfonyl groups showed enhanced antibacterial activity compared to their non-sulfonated counterparts.

Table 2: Antimicrobial Activity of Coumarin Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound A (control)E. coli12
Compound B (target)E. coli18
Compound C (control)S. aureus15
Compound D (target)S. aureus20

This study underscores the potential utility of this compound in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups, which influence electronic, steric, and solubility properties. Key comparisons include:

Table 1: Structural Comparison of Coumarin Derivatives
Compound Name Substituents at Key Positions Notable Features
Target Compound 7-O-methanesulfonate, 3-phenyl, 4-methyl Polar sulfonate group enhances solubility; phenyl and methyl groups add steric bulk
(S)-4-Methyl-2-oxo-2H-chromen-7-yl phenylalaninate* 7-O-(sulfonamido-phenylpropanoate) Bulky sulfonamide and phenyl groups may confer biological activity
4-(Decyloxy)phenyl 2-oxo-7-trifluoromethyl derivative 7-CF₃, 4-decyloxy-phenyl Trifluoromethyl increases electron-withdrawing effects; decyloxy enhances lipophilicity

*From : The phenylalaninate derivative contains a sulfonamide-linked phenyl group, contrasting with the target’s methanesulfonate.

Key Observations :

  • Solubility : Methanesulfonate’s polarity likely improves aqueous solubility relative to lipophilic analogs (e.g., decyloxy derivatives) .
  • Crystallography : SHELX-based refinements () enable precise determination of bond lengths and angles, critical for comparing molecular conformations across analogs.

Physicochemical and Toxicological Profiles

Table 2: Comparative Properties of Methanesulfonate Derivatives
Compound Name Key Properties Toxicity/Safety Profile
Target Compound Likely stable under standard conditions; moderate solubility in polar solvents Limited direct data; sulfonate group may reduce volatility vs. alkyl sulfonates
Lead Methanesulfonate Corrosive liquid; releases toxic fumes upon decomposition High toxicity (CNS, respiratory effects)
Ethyl Methanesulfonate Colorless liquid; mutagenic and carcinogenic Classified as carcinogen and teratogen

Analysis :

  • The target compound’s methanesulfonate group is part of a larger aromatic system, likely mitigating the acute toxicity observed in smaller sulfonates (e.g., ethyl methanesulfonate) .

Research Findings and Methodological Insights

  • Crystallographic Tools : SHELX programs (e.g., SHELXL, SHELXS) are critical for resolving the target compound’s structure, particularly in analyzing hydrogen bonding and π-stacking interactions influenced by substituents .
  • Thermal Stability : The phenyl group at position 3 may enhance thermal stability compared to unsubstituted coumarins, as seen in similar derivatives .

Biological Activity

4-Methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H16O5SC_{18}H_{16}O_5S and a molecular weight of approximately 346.34 g/mol. Its structure features a chromenone core with a methanesulfonate group, which influences its solubility and reactivity in biological systems. The dihedral angle between the chromene and phenyl rings is approximately 54.61°, indicating significant planarity that may affect its interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds in the coumarin family, including this compound, exhibit antimicrobial properties. Studies have shown that modifications to the coumarin structure can enhance these activities, making this compound a candidate for further pharmacological studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of coumarin derivatives. For instance, derivatives similar to this compound have been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated that certain substitutions on the phenyl ring significantly enhance cytotoxicity against these cancer cells .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Remarks
4-Methyl-2-oxo-3-phenyl-2H-chromen-7-ylMCF-715.6Moderate activity
Similar Derivative AA54910.4High activity
Similar Derivative BMCF-75.4Very high activity

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
  • Reactive Oxygen Species (ROS) Scavenging : Coumarins are known for their antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells .
  • Cell Cycle Arrest : Some studies suggest that coumarin derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Study on Anticancer Activity

In a notable study, researchers synthesized various derivatives of coumarins and evaluated their anticancer properties against MCF-7 and A549 cell lines. The study found that specific substitutions on the phenyl ring enhanced cytotoxicity significantly compared to the parent compound .

Study on Enzyme Inhibition

Another research effort focused on the inhibitory effects of coumarin derivatives on cholinesterases and β-secretase enzymes. The results indicated that certain derivatives exhibited strong inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. How can I design a robust synthetic route for 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate with high purity?

Methodological Answer: Leverage established protocols for analogous coumarin derivatives. React the 7-hydroxy precursor (e.g., 7-hydroxy-4-methyl-3-phenylcoumarin) with methanesulfonyl chloride in a polar aprotic solvent (e.g., acetone) using potassium carbonate as a base under reflux (60–80°C). Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are essential for characterizing the structure and confirming the regiochemistry of the methanesulfonate group?

Methodological Answer:

  • 1H/13C NMR : Identify deshielded aromatic protons (δ 6.8–8.2 ppm) and sulfonate-linked methyl groups (δ ~3.3 ppm for CH3SO3).
  • FT-IR : Detect sulfonate S=O stretching (1350–1200 cm⁻¹) and C-O-S vibrations (970–850 cm⁻¹).
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
  • X-ray crystallography : Resolve regiochemistry ambiguities (e.g., SHELXL refinement ).

Advanced Research Questions

Q. How should I resolve contradictory crystallographic data (e.g., disorder vs. twinning) for this compound?

Methodological Answer: For twinning , use SHELXL’s TWIN and BASF commands to refine twin laws and scale factors . For disorder , apply PART and SUMP restraints to model split positions. Validate refinement with R1/Rw convergence (<5% difference) and check using WinGX’s validation tools (e.g., ADDSYM for missed symmetry ).

Q. What computational methods are suitable for predicting the reactivity of the methanesulfonate group in nucleophilic substitution reactions?

Methodological Answer: Perform DFT calculations (B3LYP/6-311+G**) to:

  • Map electrostatic potential surfaces (EPS) to identify electrophilic sites.
  • Calculate Fukui indices (nucleophilic/electrophilic attack). Compare with experimental kinetics (e.g., SN2 vs. SN1 mechanisms) and correlate with crystallographic torsion angles (e.g., O1–C7–C8–C9 dihedral in ) .

Q. How can I reconcile discrepancies between theoretical UV-Vis spectra and experimental data for electronic transitions?

Methodological Answer: Use TD-DFT with solvent models (e.g., PCM for acetonitrile) to simulate electronic transitions. Adjust functionals (e.g., CAM-B3LYP for charge-transfer states) to match experimental λmax. Cross-validate with fluorescence quenching studies, noting extended conjugation effects from the coumarin core .

Q. What strategies mitigate batch-to-batch variability in crystallinity during scale-up synthesis?

Methodological Answer:

  • Controlled crystallization : Use slow cooling (0.5°C/min) in ethanol/water mixtures.
  • Seeding : Introduce pre-characterized seed crystals.
  • In-situ monitoring : Track crystal growth via Raman spectroscopy (sulfonate S=O band at ~1350 cm⁻¹). Optimize solvent ratios based on solubility studies (e.g., ’s acetone/ethanol systems) .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding substituent orientation?

Methodological Answer:

  • Dynamic effects : Perform variable-temperature NMR (VT-NMR) to assess rotational barriers (e.g., methanesulfonate group).
  • DFT conformational analysis : Compare energy-minimized structures with X-ray torsion angles (e.g., O1–S1–O2–C7 in ).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O) influencing solid-state conformation .

Q. What experimental controls validate the absence of hydrolytic degradation during biological assays?

Methodological Answer:

  • Stability studies : Incubate in PBS (pH 7.4, 37°C) and monitor via LC-MS for hydrolysis products (e.g., 7-hydroxycoumarin).
  • Enzymatic inhibition : Use esterase-free assay buffers (e.g., heat-inactivated FBS).
  • X-ray snapshots : Compare pre-/post-assay crystal structures for sulfonate bond integrity .

Structural Characterization

Q. Which software tools are optimal for modeling non-covalent interactions in co-crystals of this compound?

Methodological Answer:

  • Mercury (CCDC) : Visualize π-π stacking (3.5–4.0 Å) and hydrogen bonds (e.g., C=O···H–C).
  • PLATON : Calculate interaction energies and void volumes.
  • SHELXL : Refine disorder using ISOR and DELU restraints for thermal parameters .

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